4,5-Dibromo-1H-pyrrole-2-carbohydrazide (CAS 50371-65-8) is a highly specialized, bifunctional building block widely utilized in the synthesis of marine bromopyrrole alkaloid analogs, such as oroidin derivatives. It features a rigid pyrrole core, two critical bromine atoms at the 4 and 5 positions that provide essential halogen-bonding and lipophilic properties, and a highly reactive carbohydrazide moiety at the 2-position. This structural combination makes it an ideal precursor for generating complex acylhydrazones, oxadiazoles, and thiazolidinones. For procurement professionals and synthetic chemists, sourcing this compound in high purity eliminates the notoriously difficult separation of mono-, di-, and tri-brominated pyrrole intermediates, streamlining the development of novel antimicrobial, antibiofilm, and anti-inflammatory libraries [1].
Substituting 4,5-dibromo-1H-pyrrole-2-carbohydrazide with its unbrominated counterpart (1H-pyrrole-2-carbohydrazide) or its carboxylic acid analog (4,5-dibromo-1H-pyrrole-2-carboxylic acid) fundamentally compromises both biological efficacy and synthetic efficiency. The 4,5-dibromo motif is not merely a structural feature; it is the primary pharmacophore responsible for the potent antibiofilm and anti-inflammatory activities observed in marine alkaloid hybrids. Removing the bromines results in a near-total loss of target binding affinity. Furthermore, attempting to use the carboxylic acid variant necessitates the use of stoichiometric coupling reagents (like EDC or HATU) to form amide or hydrazide linkages, increasing process mass intensity, cost, and purification complexity. The carbohydrazide form allows for direct, catalyst-free or mildly base-catalyzed condensation with aldehydes, making it strictly non-interchangeable for efficient library generation[1].
In the synthesis of N'-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazide libraries, the carbohydrazide precursor enables direct condensation with various aryl aldehydes. Reactions conducted in ethanol with catalytic triethylamine achieve high yields without coupling agents. In contrast, utilizing 4,5-dibromopyrrole-2-carboxylic acid requires prior activation (e.g., conversion to an acid chloride or use of peptide coupling reagents), which lowers overall atom economy and introduces difficult-to-remove byproducts [1].
| Evidence Dimension | Synthetic pathway requirements and yield |
| Target Compound Data | Direct condensation (74–87% yield, single step) |
| Comparator Or Baseline | 4,5-dibromopyrrole-2-carboxylic acid (requires multi-step activation/coupling) |
| Quantified Difference | Elimination of 1-2 synthetic steps and 100% reduction in coupling reagent dependency. |
| Conditions | Reflux in absolute ethanol with 1-2 mL triethylamine for 4-7 hours. |
Elimating coupling reagents significantly reduces the cost, time, and environmental impact of generating large screening libraries.
The 4,5-dibromo substitution is critical for the biological performance of downstream derivatives. When 4,5-dibromo-1H-pyrrole-2-carbohydrazide is used to synthesize thiazolidinone hybrids, the resulting compounds exhibit potent antibiofilm activity against S. aureus. Unbrominated or alternative scaffolds fail to achieve this level of potency, highlighting the dibromopyrrole core as an indispensable structural requirement that outperforms standard clinical baselines in specific assays [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus biofilm |
| Target Compound Data | Dibromopyrrole-derived thiazolidinones (MIC = 0.78 µg/mL) |
| Comparator Or Baseline | Standard clinical baseline (Vancomycin, MIC = 3.125 µg/mL) |
| Quantified Difference | 4-fold superior antibiofilm potency compared to the clinical standard. |
| Conditions | In vitro biofilm inhibition assay against S. aureus and S. epidermidis. |
Procuring the exact 4,5-dibromo precursor is mandatory for researchers aiming to replicate or exceed the efficacy of natural marine antibiofilm agents.
In-house synthesis of the 4,5-dibromopyrrole core via direct bromination of pyrrole-2-carboxylic acid or its derivatives typically yields a complex mixture of mono-, di-, and tri-brominated species. Procuring high-purity (>95%) 4,5-dibromo-1H-pyrrole-2-carbohydrazide bypasses the need for extensive, yield-depleting chromatographic separations or fractional crystallizations, ensuring immediate readiness for downstream functionalization [1].
| Evidence Dimension | Downstream process readiness |
| Target Compound Data | >95% pure target isomer ready for direct condensation |
| Comparator Or Baseline | Crude in-house bromination mixtures (requires multiple purification cycles) |
| Quantified Difference | Bypasses 1-2 days of purification labor and associated solvent waste. |
| Conditions | Standard laboratory scale synthesis of bromopyrrole building blocks. |
Guaranteed isomeric purity prevents batch-to-batch variability and accelerates the timeline from precursor procurement to final compound testing.
Ideal for generating oroidin-inspired libraries targeting methicillin-resistant S. aureus (MRSA) and S. epidermidis biofilms, where the dibromopyrrole core is strictly essential for maintaining sub-microgram MIC activity [1].
The optimal building block for direct condensation with phenolic aldehydes to create potent anti-inflammatory hybrids capable of inhibiting carrageenan-induced edema without the need for complex coupling reagents [1].
Highly suited for cyclization reactions that convert the carbohydrazide linker into 1,3,4-oxadiazoles, triazoles, or thiazolidinones, streamlining broad-spectrum drug discovery workflows [1].